molecular formula C21H22N2OS2 B2988476 5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 727689-87-4

5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2988476
CAS No.: 727689-87-4
M. Wt: 382.54
InChI Key: UHMOPCRHAKMVIT-UHFFFAOYSA-N
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Description

The compound 5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a fused ring system with sulfur and nitrogen atoms. Its structure includes a benzylsulfanyl group at position 5, a propenyl substituent at position 4, and a methyl group at position 11.

Properties

IUPAC Name

2-benzylsulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS2/c1-3-11-23-20(24)18-16-10-9-14(2)12-17(16)26-19(18)22-21(23)25-13-15-7-5-4-6-8-15/h3-8,14H,1,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMOPCRHAKMVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound belonging to the thia-diazole derivative class. Its unique structural characteristics suggest significant potential for various biological applications, particularly in pharmacology.

Structural Characteristics

The molecular formula of this compound is C₁₅H₁₅N₂S₂O, indicating a high molecular weight and complexity. The structure includes sulfur and nitrogen atoms that contribute to its diazatricyclic nature.

Key Structural Data

Atom TypeBond Length (Å)Bond Angle (°)
C-C1.54109.5
C-S1.82-
N-N1.45-

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Structure : Benzyl mercaptan reacts with appropriate substrates.
  • Cyclization : Further modifications yield the final compound.
  • Characterization : Techniques such as NMR spectroscopy and X-ray crystallography are employed for structural elucidation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thia-diazole derivatives, including this compound. In vitro evaluations indicate significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of related thia-diazole compounds against human cancer cells (MCF-7, HepG2, A549, HeLa). The results demonstrated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib:

CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase, confirming their potential as anticancer agents .

The mechanism of action for this compound likely involves interaction with key molecular targets in cancer cells, including inhibition of growth factor receptors and induction of apoptosis through various signaling pathways . Docking studies suggest strong binding affinities to targets such as VEGFR-2, which plays a crucial role in tumor angiogenesis.

Antimicrobial Activity

In addition to anticancer properties, thia-diazole derivatives have shown promise as antimicrobial agents. Compounds similar to 5-(Benzylsulfanyl)-11-methyl have demonstrated activity against various bacterial and fungal strains, suggesting broader pharmacological applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tricyclic Heterocycles

Compound Name Molecular Formula Substituents/Ring System Differences Molecular Weight (g/mol) CAS Number Reference
5-(Benzylsulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one Not explicitly provided* Benzylsulfanyl (C₆H₅CH₂S-), propenyl (-CH₂CH=CH₂), methyl - Not provided Target
4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one C₁₇H₁₆N₂O₂S₂ 2-Methoxyphenyl (-C₆H₄OCH₃), no propenyl 344.45 136386-73-7
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one Not explicitly provided 3-Methoxyphenyl (-C₆H₄OCH₃), sulfanylidene (=S) - 380437-04-7
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Not explicitly provided Tetracyclic system, dithia (-S-S-), 4-methoxyphenyl - Not provided

*Molecular formula inferred from and .

Substituent Effects on Properties

  • The propenyl group may contribute to conformational flexibility or participate in cycloaddition reactions.
  • Steric Considerations : The 2- or 3-methoxyphenyl substituents in analogues create steric and electronic differences, altering molecular packing and solubility. For example, the 3-methoxy isomer in may exhibit distinct crystal packing due to para-substitution effects.
  • Ring System Variations : The tetracyclic compound in features additional sulfur atoms and a larger ring system, likely increasing rigidity and influencing binding affinities in biological systems.

Research Findings and Implications

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a standard for binary fingerprint comparison ), the target compound would exhibit moderate similarity to methoxyphenyl analogues (e.g., ) due to shared tricyclic cores. However, differences in substituents (e.g., benzylsulfanyl vs. methoxyphenyl) would reduce similarity scores, highlighting the need for tailored similarity metrics in drug discovery.

Crystallographic and Packing Behavior

The absence of crystallographic data for the target compound limits direct comparisons. However, tools like Mercury could theoretically analyze packing similarities between structurally related compounds. For instance, the 2-methoxyphenyl analogue might exhibit hydrogen bonding via sulfanyl groups, whereas the target compound’s benzylsulfanyl moiety could promote π-π stacking interactions.

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